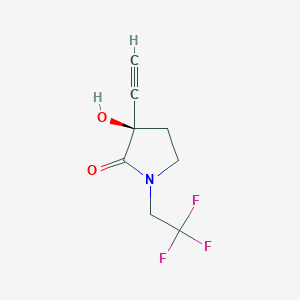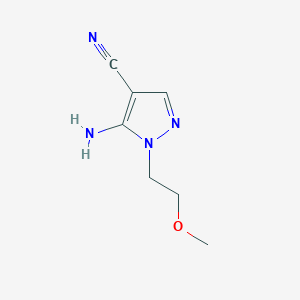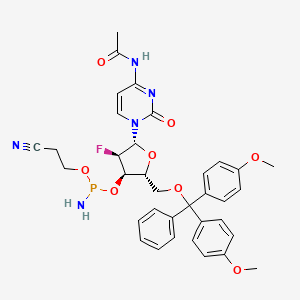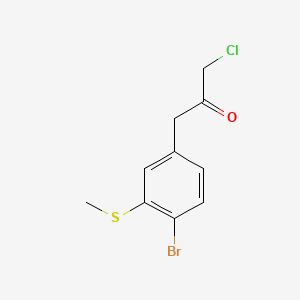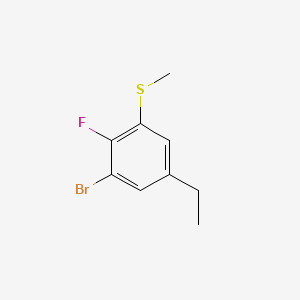
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10BrFS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with bromine, ethyl, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane typically involves the introduction of the bromine, ethyl, and fluorine substituents onto the phenyl ring, followed by the attachment of the methylsulfane group. One common method is through a series of electrophilic aromatic substitution reactions. For example, starting with a phenyl sulfane, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst. Fluorination can be performed using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions. For example, the bromine can be replaced by a nucleophile like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated phenyl sulfane.
Substitution: Substituted phenyl sulfane with different nucleophiles.
Applications De Recherche Scientifique
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands, due to its ability to interact with biological targets.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, ethyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane
- (4-Bromo-3-fluorophenyl)(methyl)sulfane
- (3-(benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane
Uniqueness
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane is unique due to the specific arrangement of its substituents. The combination of bromine, ethyl, and fluorine groups on the phenyl ring, along with the methylsulfane group, provides distinct chemical properties that can be exploited in various applications. Its uniqueness lies in its ability to participate in diverse chemical reactions and its potential for use in the development of new materials and bioactive compounds.
Propriétés
Formule moléculaire |
C9H10BrFS |
|---|---|
Poids moléculaire |
249.15 g/mol |
Nom IUPAC |
1-bromo-5-ethyl-2-fluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10BrFS/c1-3-6-4-7(10)9(11)8(5-6)12-2/h4-5H,3H2,1-2H3 |
Clé InChI |
JMHAQXNCBWNQGB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)Br)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



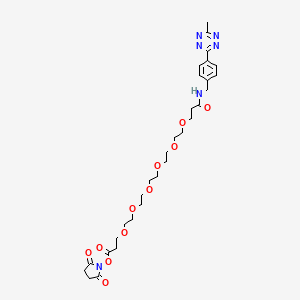
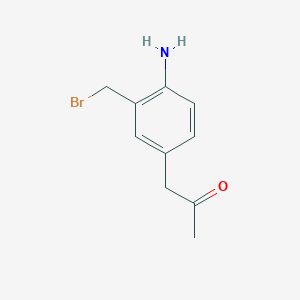
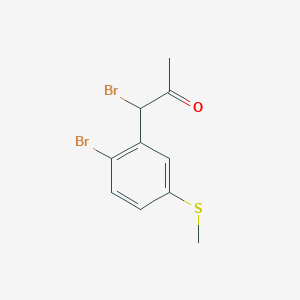
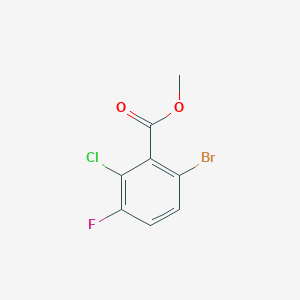
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)

![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
